Aromatase Inhibition Potency: Compound 3a vs. Resveratrol and Letrozole
Compound 3a (the unsubstituted phenyldiazenyl benzenesulfonamide, i.e. N-(4-phenyldiazenylphenyl)benzenesulfonamide) inhibits human aromatase with an IC₅₀ of 7.9 μM, which is approximately 10‑fold more potent than the natural stillbenoid resveratrol (IC₅₀ = 80 μM) and compares to the clinical aromatase inhibitor letrozole in the same fluorescence‑based enzymatic assay [1].
| Evidence Dimension | Human aromatase (CYP19) enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 7.9 μM (compound 3a) |
| Comparator Or Baseline | Resveratrol IC₅₀ = 80 μM; Letrozole IC₅₀ not specified but used as reference inhibitor |
| Quantified Difference | ~10-fold improvement over resveratrol; comparable to letrozole’s potency class |
| Conditions | In vitro fluorescence‑based aromatase inhibition assay using recombinant human enzyme |
Why This Matters
Procurement decisions for aromatase-targeted screening libraries must consider that compound 3a delivers a 10‑fold potency gain over the widely used natural product resveratrol while maintaining a simple, unadorned scaffold suitable for further SAR exploration.
- [1] Giampietro, L., Gallorini, M., et al. (2021). Synthesis, structure-activity relationships and molecular docking studies of phenyldiazenyl sulfonamides as aromatase inhibitors. European Journal of Medicinal Chemistry, 224, 113690. View Source
